G-749 Hydrochloride: Mechanism of Action and Preclinical Profiling
G-749 Hydrochloride: Mechanism of Action and Preclinical Profiling
A Technical Whitepaper for Drug Development Professionals
Executive Summary
G-749 (Denfivontinib) is a highly potent, orally bioavailable, ATP-competitive Type I inhibitor of Fms-like tyrosine kinase 3 (FLT3). Developed to address the critical unmet need of acquired drug resistance in Acute Myeloid Leukemia (AML), G-749 demonstrates profound efficacy against wild-type FLT3 and a broad spectrum of clinically relevant mutant variants, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations. This whitepaper details the molecular mechanism, quantitative kinase profiling, and self-validating experimental protocols used to characterize G-749.
The FLT3 Resistance Paradigm in AML
FLT3 mutations occur in approximately 30% of AML cases, driving leukemogenesis through ligand-independent receptor dimerization and constitutive activation[1]. While first-generation (e.g., midostaurin) and second-generation (e.g., quizartinib) FLT3 inhibitors have shown clinical efficacy, they are frequently undermined by acquired secondary mutations[2].
Quizartinib, a Type II inhibitor, binds exclusively to the inactive "DFG-out" conformation of the kinase. Consequently, TKD mutations like D835Y, which stabilize the active "DFG-in" conformation, confer profound clinical resistance[3]. G-749 was engineered as a Type I inhibitor to circumvent this structural barrier, binding the ATP pocket regardless of the DFG motif's conformational state[4].
Molecular Mechanism of Action
G-749 hydrochloride functions by anchoring directly into the ATP-binding pocket of the active kinase conformation. Because it does not rely on the DFG-out state, G-749 effectively neutralizes wild-type FLT3 alongside recalcitrant mutant variants, including FLT3-ITD, FLT3-D835Y, FLT3-ITD/N676D, and the highly resistant "gatekeeper" mutation FLT3-ITD/F691L[4].
Upon binding, G-749 completely abrogates the autophosphorylation of the FLT3 receptor. This blockade systematically dismantles downstream oncogenic signaling cascades—specifically the PI3K/AKT, Ras/MAPK (ERK1/2), and STAT5 pathways[5]. The cessation of these survival signals induces cell cycle arrest in the G0/G1 phase and triggers caspase-dependent apoptosis in FLT3-addicted leukemic blasts[2].
G-749 mechanism of action: Blockade of FLT3 signaling pathways leading to apoptosis.
Quantitative Kinase Selectivity Profiling
G-749 was synthesized utilizing a structure-based drug design approach, optimizing the macrocyclic derivatives to maintain nanomolar potency even in the presence of high intracellular ATP concentrations (up to 1 mM)[6].
Table 1: G-749 Kinase Inhibitory Profile (IC50)
| Target / Cell Line | IC50 (nM) | Biological Significance |
| FLT3 (Wild-Type) | 0.4 | Baseline biochemical potency[7] |
| FLT3-D835Y | 0.6 | Overcomes Type II inhibitor resistance[7] |
| Mer | 1.0 | TAM receptor family inhibition[7] |
| MV4-11 (FLT3-ITD) | 3.5 | Cellular antiproliferative activity[8] |
| Aurora B | 6.0 | Off-target profiling[6] |
| Molm-14 (FLT3-ITD) | 7.5 | Cellular antiproliferative activity[8] |
| AXL | 20.0 | TAM receptor family inhibition[6] |
Experimental Methodologies: Self-Validating Protocols
To ensure rigorous validation of G-749's mechanism, the following protocols integrate causality and high-fidelity readouts.
Protocol 1: TR-FRET Kinase Assay for FLT3 Inhibition
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorometric assays to eliminate compound autofluorescence and light-scattering artifacts. By titrating ATP concentrations, researchers can validate the ATP-competitive nature of G-749[7].
Step-by-Step Methodology:
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Reagent Preparation: Prepare a kinase assay buffer comprising 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20[7]. Causality: DTT prevents kinase oxidation, while Tween-20 mitigates non-specific binding of the highly hydrophobic G-749 to the microplate walls.
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Reaction Assembly: In a 384-well OptiPlate, mix 10 ng/mL recombinant FLT3 enzyme, serially diluted G-749, 80 nM ULight-poly-GT peptide substrate, and variable ATP concentrations (8.5 µM to 1088 μM) in a 10 μL volume[7].
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Incubation: Incubate the reaction at room temperature for 60 minutes to allow steady-state phosphorylation[7].
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Termination & Detection: Halt the reaction by adding 5 μL of 10 mM EDTA (chelates Mg2+, stopping kinase activity). Add 5 μL of Eu-labeled anti-phosphopeptide antibody (final concentration 2 nM)[7].
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Signal Acquisition: Following a 30-minute incubation at 23°C, measure the TR-FRET signal on a Multilabel Reader (Excitation: 320 nm; Emission: 615 nm donor / 665 nm acceptor)[7]. Calculate IC50 using nonlinear regression.
TR-FRET kinase assay workflow for validating G-749 ATP-competitive inhibition.
Protocol 2: Cellular Viability and Stromal Co-Culture Assay
Rationale: FLT3 inhibitors often fail in vivo due to protective signals from the bone marrow microenvironment. Co-culturing AML blasts with HS-5 stromal cells validates G-749's ability to overcome stromal-mediated resistance[4].
Step-by-Step Methodology:
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Conditioned Medium Preparation: Culture HS-5 stromal cells for 5 days. Centrifuge to clarify the conditioned medium (CM), which contains protective cytokines (e.g., FLT3 ligand)[9].
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Cell Seeding: Plate 5 × 10^4 AML blast cells (e.g., MV4-11) in 24-well plates containing a pre-established monolayer of 1 × 10^4 HS-5 cells[9].
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Drug Exposure: Add G-749 (0.1 nM to 1000 nM) to the co-culture system in the presence of 35% HS-5 CM[9].
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Viability Readout: After 72 hours, quantify cell viability using an ATP-based luminescence assay (e.g., ATPLite). Causality: ATP quantitation provides a direct, linear correlation with the number of metabolically active, viable cells, avoiding the metabolic artifacts sometimes seen in standard colorimetric MTT assays[9].
Overcoming Microenvironmental Resistance & In Vivo Efficacy
A defining characteristic of G-749 is its sustained inhibitory potency in complex drug-resistance milieus. Preclinical evaluations demonstrate that G-749 retains its efficacy in the presence of patient plasma, FLT3 ligand surges, and stromal cell protection[4]. In murine xenograft models bearing MV4-11 and Molm-14 tumors, oral administration of G-749 (3–30 mg/kg/day) yielded complete tumor regression and significantly prolonged survival without relapse[5].
References
- Title: G-749 Promotes Receptor Tyrosine Kinase TYRO3 Degradation and Induces Apoptosis in Both Colon Cancer Cell Lines and Xenograft Mouse Models Source: Frontiers in Oncology URL
- Title: Denfivontinib (G-749)
- Source: Blood (PMC)
- Title: G-749 | FLT3 inhibitor | CAS 1457983-28-6 Source: Selleck Chemicals URL
- Title: G-749, a Novel FLT3 Kinase Inhibitor, Can Overcome Drug Resistance for the Treatment of Acute Myeloid Leukemia Source: PubMed URL
- Title: Identification of an orally available compound with potent and broad FLT3 inhibition activity Source: NIH URL
- Title: Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3)
- Title: G-749 (CAS Number: 1457983-28-6)
- Title: Targeting Tyrosine Kinases in Acute Myeloid Leukemia: Why, Who and How?
- Title: G-749 Datasheet Source: Selleck Chemicals URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of an orally available compound with potent and broad FLT3 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | G-749 Promotes Receptor Tyrosine Kinase TYRO3 Degradation and Induces Apoptosis in Both Colon Cancer Cell Lines and Xenograft Mouse Models [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
